2,3-Dimethyl-1,4-butanediol

Descripción

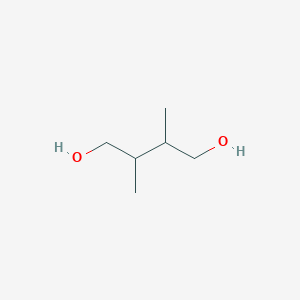

2,3-Dimethyl-1,4-butanediol (C₆H₁₄O₂, molecular weight 118.17 g/mol) is a C₂-symmetric diol with significant applications in asymmetric catalysis and natural product synthesis . Its enantiopure form, (2R,3R)-2,3-dimethyl-1,4-butanediol, is synthesized via chiral auxiliary methods, such as the Feringa protocol, which achieves >99% enantiomeric purity and a 30% overall yield . The compound’s rigid stereochemistry and bifunctional hydroxyl groups make it a versatile building block for designing catalysts and complex organic molecules. Physicochemical properties include a Henry’s Law constant of 5.1×10² atm·m³/mol, indicating moderate volatility in aqueous environments .

Propiedades

Fórmula molecular |

C6H14O2 |

|---|---|

Peso molecular |

118.17 g/mol |

Nombre IUPAC |

2,3-dimethylbutane-1,4-diol |

InChI |

InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |

Clave InChI |

SKQUTIPQJKQFRA-UHFFFAOYSA-N |

SMILES canónico |

CC(CO)C(C)CO |

Origen del producto |

United States |

Métodos De Preparación

Hydroxylation of Appropriate Olefin Precursors

- Starting from 2,3-dimethylbutadiene or positional isomers of dimethylbutene that allow hydroxylation at terminal positions (C1 and C4).

- Use of hydrogen peroxide in the presence of formic acid or other peracid systems to generate percarboxylic acids in situ.

- Control of regioselectivity through catalyst choice and reaction conditions to favor 1,4-diol formation.

Multi-step Synthesis via Intermediate Functional Groups

- Synthesis of 2,3-dimethyl-1,4-butanedial or diketone intermediates followed by selective reduction to the diol.

- For example, oxidation of 2,3-dimethylbutane derivatives to dialdehydes or diketones, then reduction using sodium borohydride or catalytic hydrogenation.

Dehydration and Rearrangement Routes

- Starting from this compound precursors, dehydration to form olefins, followed by hydroxylation as in the pinacol process.

- Rearrangement reactions under acidic or catalytic conditions to achieve the desired hydroxylation pattern.

Comparative Data Table: Preparation Parameters of Pinacol (2,3-Dimethyl-2,3-butanediol) as a Benchmark

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Hydrocarbons.

Substitution: Halogenated compounds.

Aplicaciones Científicas De Investigación

2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key differences between 2,3-dimethyl-1,4-butanediol and related diols:

Key Observations :

- Volatility : this compound is more volatile than 1,4-butanediol (Henry’s constant 5.1×10² vs. 2.0×10⁹), suggesting distinct environmental behaviors .

- Symmetry vs. Linearity : The C₂ symmetry of this compound contrasts with the linear structure of 1,4-butanediol, impacting their utility in stereoselective synthesis .

- Functionalization : Brominated derivatives like 1,4-dibromo-2,3-butanediol serve as intermediates in organic synthesis but lack the stereochemical utility of the methyl-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.